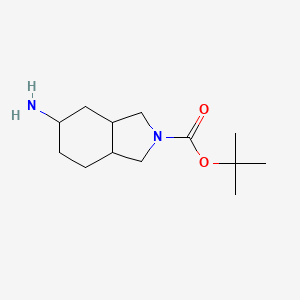

Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

Description

tert-Butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5) is a bicyclic amine derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 238.3 g/mol . The compound features a partially saturated isoindoline core, where the 5-position is substituted with an amino group (-NH₂), and the 2-position is protected by a tert-butyl carbamate (-Boc) group. This structure is critical in medicinal chemistry as a building block for drug candidates, particularly due to its ability to act as a protected amine intermediate for further functionalization .

Properties

IUPAC Name |

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTJKZQPTQJCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252572-44-3 | |

| Record name | tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl dimethylsilane as a starting precursor, followed by a series of reactions including hetero-/retro-Diels–Alder reaction, reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Isoindoline Core

The biological and chemical properties of isoindoline derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Isoindoline Derivatives

Key Observations:

- Electronic Effects: The amino group (-NH₂) in the parent compound is electron-donating, increasing reactivity toward electrophiles, while fluorine (-F) and bromine (-Br) are electron-withdrawing, altering resonance and reducing susceptibility to oxidation .

- Steric Considerations: Bromine’s larger atomic radius (1.85 Å vs.

- Biological Interactions: The amino group’s H-bonding capability makes the parent compound a candidate for targeting enzyme active sites, whereas the oxo derivative’s polarity may improve solubility in aqueous environments .

Ring Saturation and Functional Group Variations

Hexahydro vs. Octahydro Isoindole Derivatives

- tert-Butyl 5-oxohexahydro-1H-isoindole-2-carboxylate (CAS 203661-68-1): Features a hexahydro (six-membered saturated) ring, offering moderate flexibility for conformational changes .

Salt Forms and Solubility

- tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate (CAS 2061979-87-9): The oxalate salt form (C₂₈H₃₈N₄O₈) increases water solubility compared to the free base, making it preferable for formulation in polar solvents .

Biological Activity

Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS No. 1252572-44-3) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.34 g/mol

- IUPAC Name : tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

The compound is a derivative of isoindole, which is significant in the development of various pharmaceuticals. Its structure allows for interactions with biological targets that may lead to diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to antimicrobial and anticancer effects. The exact molecular targets are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : Inhibiting progression through the cell cycle.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A study involving human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM.

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cell Lines

- A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 45 µM for breast cancer cells .

-

Antimicrobial Efficacy Testing

- A separate study assessed the antimicrobial properties against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing promising results particularly against Gram-negative bacteria .

-

Mechanistic Insights

- Research conducted by Smith et al. (2023) explored the mechanism by which the compound induces apoptosis in cancer cells. It was found to activate caspase pathways leading to cell death .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate?

The synthesis involves multi-step reactions starting with cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the isoindole core. Key steps include:

- Protection/deprotection : Use of tert-butyl groups to stabilize intermediates.

- Amino group incorporation : Achieved via reductive amination or nucleophilic substitution.

- Optimization : Control of temperature (typically 0–80°C), solvent choice (e.g., DCM, THF), and reaction time (12–48 hours) to maximize yield (>70%) and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and tert-butyl/amino group placement.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₁₃H₂₃N₂O₂, ~241.33 g/mol).

- X-ray crystallography : SHELX software refines crystal structures to determine stereochemistry and hydrogen bonding patterns .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group enhances:

- Steric protection : Shields the carboxylate moiety from nucleophilic attack.

- Solubility : Improves lipophilicity in organic solvents.

- Thermal stability : Maintains integrity up to 150°C, critical for storage and reaction design .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response studies : Compare IC₅₀ values across assays (e.g., anti-cancer vs. anti-inflammatory).

- Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity.

- Structural analogs : Synthesize derivatives (e.g., chloro or hydroxy substitutions) to isolate pharmacophores .

Q. How can reaction mechanisms for derivative synthesis be experimentally validated?

- Kinetic isotope effects : Replace H with D at reaction sites to study rate-determining steps.

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive species for NMR analysis.

- In situ FTIR : Monitor real-time carbonyl or amine group transformations .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals.

- Twinned data : Use SHELXD for structure solution and Olex2 for refinement.

- Disorder modeling : Apply restraints in SHELXL to resolve tert-butyl group disorder .

Methodological Considerations

8. Designing stability studies under physiological conditions:

- pH stability : Incubate in buffers (pH 2–9) and quantify degradation via HPLC.

- Thermal stability : Use TGA/DSC to identify decomposition thresholds.

- Light sensitivity : Store samples in amber vials and monitor UV-induced changes .

9. Validating biological activity in cell-based assays:

- Dose optimization : Perform MTT assays (0.1–100 µM) on cancer cell lines (e.g., HeLa, MCF-7).

- Cytokine profiling : Use ELISA to measure IL-6/TNF-α suppression in macrophage models.

- Off-target checks : Screen against kinase panels to rule out nonspecific effects .

10. Addressing synthetic yield variability:

- Catalyst screening : Test Pd/C, Ni, or enzymes for reductive steps.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes.

- Column chromatography : Optimize gradients (hexane/EtOAc) for purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.